

# physicochemical properties of 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

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## Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Cat. No.: B1395220

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An In-depth Technical Guide to the Physicochemical Properties of **1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene**

## Introduction

**1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene** is a polyhalogenated aromatic compound featuring a unique substitution pattern that makes it a molecule of significant interest in synthetic and medicinal chemistry. Its structural complexity, combining bromine, chlorine, and fluorine atoms with an ethoxy group on a benzene ring, provides multiple reactive sites and modulates its electronic and steric properties. Halogenated benzenes are crucial building blocks in the synthesis of pharmaceuticals and advanced materials.<sup>[1][2]</sup> For instance, related structures like 1-Bromo-2-chloro-4-fluorobenzene serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as treatments for breast cancer, and in the preparation of catalysts for peptide synthesis.<sup>[1]</sup> Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This guide provides a comprehensive analysis of its core properties, supported by validated experimental protocols for their determination.

## Core Physicochemical Characteristics

The properties of a molecule are dictated by its structure. The interplay of the electronegative halogens, the electron-donating ethoxy group, and the aromatic ring in **1-Bromo-2-chloro-4-**

**ethoxy-3-fluorobenzene** defines its behavior. Key quantitative data are summarized below.

Property	Value	Source
CAS Number	909122-17-4	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrClFO	<a href="#">[3]</a>
Molecular Weight	265.50 g/mol	Calculated
Boiling Point	No data available	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	No data available	

## Solubility Profile

The solubility of a compound is a critical parameter for reaction chemistry, purification, and formulation. The principle of "like dissolves like" is the guiding rule for predicting solubility.[\[5\]](#)

Theoretical Assessment: **1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene** is a largely nonpolar molecule due to the benzene ring and the halogens. The ethoxy group introduces a slight polar character, but the molecule's overall nature is hydrophobic. Therefore, it is expected to be:

- Soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.
- Sparingly soluble to soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM).
- Insoluble in polar protic solvents, most notably water.

This low aqueous solubility is a common feature of many organic molecules, particularly those with a high molecular weight and a lack of hydrogen-bonding functional groups.[\[6\]](#)

## Experimental Protocol: Qualitative Solubility Determination

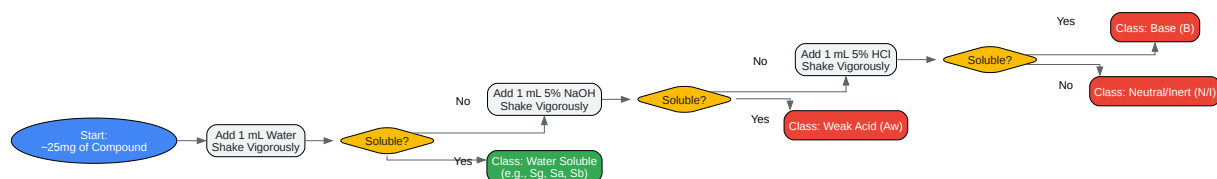
This protocol provides a systematic approach to classifying a compound's solubility, which can indicate the presence of certain functional groups.[\[7\]](#)[\[8\]](#)

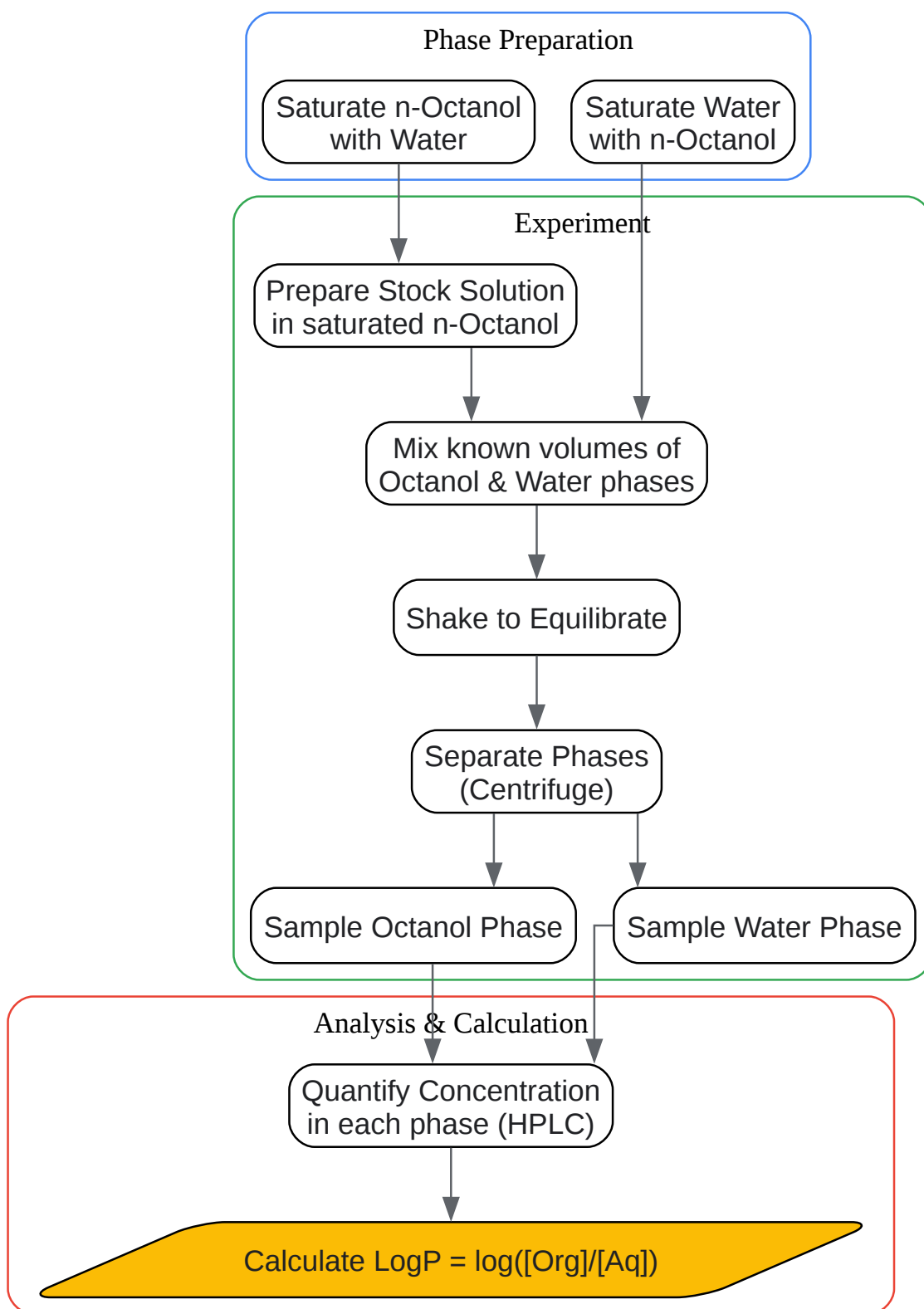
Causality: The choice of solvents (water, NaOH, HCl) is designed to probe for polar, acidic, and basic functional groups, respectively.[8][9] A compound dissolving in 5% NaOH suggests an acidic functional group (like a phenol or carboxylic acid), while solubility in 5% HCl indicates a basic group (like an amine).[6][7]

#### Methodology:

- Preparation: Label four clean, dry test tubes.
- Dispensing: Add approximately 20-30 mg of **1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene** to each test tube.
- Solvent Addition (Water): To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe if the compound dissolves completely.[5]
- Solvent Addition (Aqueous Base): If insoluble in water, add 1 mL of 5% NaOH solution to the second tube. Shake vigorously and observe.
- Solvent Addition (Aqueous Acid): If insoluble in water, add 1 mL of 5% HCl solution to the third tube. Shake vigorously and observe.
- Solvent Addition (Organic): To the fourth tube, add 1 mL of a representative organic solvent (e.g., Toluene). Shake vigorously and observe.
- Recording: Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Diagram: Qualitative Solubility Workflow





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